molecular formula C18H20N2O3 B5229604 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

Cat. No. B5229604
M. Wt: 312.4 g/mol
InChI Key: SJOVVBVEXOVVNN-UHFFFAOYSA-N
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Description

3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide, also known as MP-10, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of benzamide derivatives and has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been found to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This suggests that 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is its relatively simple synthesis method and well-documented properties. It has been extensively studied in the literature, making it a valuable tool for investigating various biological processes. However, one limitation of using 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. One area of interest is the development of more potent and selective analogs of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide that may have improved therapeutic properties. Another area of research is the investigation of the potential applications of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide in the treatment of other diseases, such as neurodegenerative disorders. Finally, further studies are needed to determine the optimal dosage and administration of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide for therapeutic use.

Synthesis Methods

The synthesis of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves several steps, starting with the reaction of 4-aminobenzamide with methyl isocyanate to form N-{4-[(methylamino)carbonyl]phenyl}benzamide. This intermediate is then reacted with isopropoxyamine to give the final product, 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. The synthesis of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is relatively straightforward and has been well-documented in the literature.

Scientific Research Applications

3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[4-(methylcarbamoyl)phenyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)23-16-6-4-5-14(11-16)18(22)20-15-9-7-13(8-10-15)17(21)19-3/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOVVBVEXOVVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide

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